molecular formula C9H9Cl3N2 B1620200 1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine CAS No. 6022-33-9

1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine

Cat. No. B1620200
CAS RN: 6022-33-9
M. Wt: 251.5 g/mol
InChI Key: WKQYAIDXQNGNIQ-UHFFFAOYSA-N
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Description

1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine (compound 1) is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of compound 1 is not fully understood. However, it has been suggested that this compound may exert its antimicrobial effects by disrupting the bacterial cell membrane. Additionally, it has been proposed that compound 1 may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects
Compound 1 has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anti-inflammatory properties, this compound has been shown to possess antioxidant activity and has been studied for its potential use in treating oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound 1 in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potentially useful compound for studying the mechanisms of bacterial resistance and developing new antimicrobial agents. However, one limitation of using compound 1 is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for use in humans.

Future Directions

There are several potential future directions for research on compound 1. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of compound 1 and its potential use in treating inflammatory and oxidative stress-related diseases. Finally, more research is needed to determine the safety and efficacy of this compound for use in humans.

Scientific Research Applications

Compound 1 has been extensively studied for its potential pharmacological properties. It has been shown to exhibit significant antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Additionally, this compound has been shown to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N'-(3,4-dichlorophenyl)-N,N-dimethylcarbamimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3N2/c1-14(2)9(12)13-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQYAIDXQNGNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC1=CC(=C(C=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199382
Record name 1-Chloro-N′-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6022-33-9
Record name 1-Chloro-N′-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6022-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamidine, 1-chloro-N'-(3,4-dichlorophenyl)-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006022339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-N′-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.4 g (0.05 mole) of phosphorus pentachloride and 11.6 g (0.05 mole) of N,N-dimethyl-N'-(3,4-dichlorophenyl)-urea in 74 ml of toluene are refluxed for 3 hours, and the volatile components are distilled off under 0.13 mbar to give 12.6 g of N,N-dimethyl-N'-(3,4-dichlorophenyl)-chloroformamidine in the form of an oil; nD25 : 1.6133.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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